molecular formula C15H9N B14760327 7-Azafluoranthene CAS No. 206-49-5

7-Azafluoranthene

Cat. No.: B14760327
CAS No.: 206-49-5
M. Wt: 203.24 g/mol
InChI Key: XJWJTIKXJYAHBE-UHFFFAOYSA-N
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Description

7-Azafluoranthene (CAS 206-49-5) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C15H9N and a molecular weight of 203.24 g/mol . This compound features a planar structure that integrates a nitrogen atom into the fluoranthene framework, leading to distinct electronic properties . It has a calculated density of 1.309 g/cm³ and a high boiling point of 385.5°C at 760 mmHg . This compound serves as a valuable scaffold in materials science research. Its derivatives exhibit significant solvatochromic behavior, with absorption and fluorescence spectra that are highly sensitive to solvent polarity . Studies on annulated azafluoranthene (AAF) derivatives have shown they emit light in the green-yellow range of the visible spectrum, making them compounds of interest for potential applications in luminescent and electroluminescent devices . Researchers utilize this compound and its analogs to study intramolecular charge transfer mechanisms due to their strong fluorescence shifts in different environments . As a structural analog of fluoranthene, a well-known environmental PAH , this compound provides a model compound for investigating the behavior and effects of nitrogen-containing polycyclic aromatic compounds in various systems. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

206-49-5

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

11-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene

InChI

InChI=1S/C15H9N/c1-4-10-5-2-7-13-14(10)11(6-1)12-8-3-9-16-15(12)13/h1-9H

InChI Key

XJWJTIKXJYAHBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=CC=C4

Origin of Product

United States

Synthesis and Characterization of 7 Azafluoranthene

Established and Novel Synthetic Methodologies

The total synthesis of azafluoranthene alkaloids has been a significant driver in the development of synthetic routes to this heterocyclic system. A notable approach involves the use of inverse electron demand Diels-Alder reactions to construct the core aromatic framework. For instance, the total syntheses of rufescine and imeluteine have been accomplished, providing a foundational methodology for accessing this class of compounds. acs.orgacs.org

More recent synthetic innovations focus on improving efficiency and versatility. A simplified reaction pathway based on biaryl-sulfonamide-protected cyclization has been employed for the synthesis of the natural product sarumine and its derivatives. nih.gov This demonstrates a move towards more streamlined and potentially scalable synthetic routes.

Transition Metal-Catalyzed Cycloadditions

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its identification and for predicting its behavior in various applications.

PropertyValue
Molecular Formula C₁₅H₉N nih.gov
Molecular Weight 203.24 g/mol nih.gov

This table summarizes the basic molecular properties of the parent this compound compound.

Detailed characterization of this compound and its derivatives is typically achieved through a combination of spectroscopic and analytical methods. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise connectivity of atoms within the molecule.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule and determine its absorption properties. The parent fluoranthene (B47539) molecule exhibits an excitation peak at 358 nm and an emission peak at 466 nm. aatbio.com

Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for applications in organic electronics. upb.roimist.maresearchgate.net

Applications in Contemporary Chemical Research

Role in the Development of Organic Electronic Materials

The extended π-conjugated system and planar structure of this compound make it an attractive candidate for the development of organic semiconductors. The incorporation of the nitrogen atom can modulate the electronic properties, such as the HOMO and LUMO energy levels, which is a key consideration in the design of materials for:

Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular packing in the solid state is crucial for efficient charge transport in the active layer of OFETs. The planar nature of the azafluoranthene core is conducive to such packing. nih.govresearchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of azafluoranthene derivatives are of interest for their potential use as emitters or host materials in OLEDs. Tuning the substitution pattern on the core can lead to materials with desirable emission colors and high quantum efficiencies. mdpi.comnih.govresearchgate.net

While research into this compound specifically for these applications is still emerging, the broader class of aza-PAHs has shown significant promise in the field of organic electronics. nih.gov

Significance in Medicinal Chemistry and Drug Discovery

The azafluoranthene scaffold is a "privileged structure" in medicinal chemistry due to its presence in biologically active natural products. Research in this area is focused on the synthesis and evaluation of azafluoranthene derivatives for various therapeutic applications.

Anticancer Activity: Several azafluoranthene alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines. For example, norimeluteine and norrufescine show activity against P-388 cells. nih.gov The proposed mechanisms of action often involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. nih.govmdpi.comresearchgate.net

Antimicrobial Activity: Azafluoranthene derivatives have also been investigated for their antibacterial and antifungal properties. The natural product sarumine and its synthetic derivatives have shown potent activity against bacteria such as S. aureus and B. subtilis. nih.gov The lipophilicity of these compounds appears to be a crucial parameter for their antimicrobial action. nih.gov

The biological activity of these compounds highlights the potential of the this compound core as a template for the design of new therapeutic agents.

Theoretical and Computational Analyses of 7 Azafluoranthene Systems

Quantum Chemical Modeling (e.g., PM3, DFT/TDDFT)

Quantum chemical modeling is instrumental in elucidating the electronic structure and properties of azafluoranthene systems. Both semi-empirical and ab initio methods have been employed to study these molecules.

Semi-empirical methods, such as PM3 (Parameterized Model 3), offer a computationally less intensive approach to predict molecular properties. These methods have been used to perform quantum chemical calculations on annulated analogues of azafluoranthene dyes, providing insights into their electronic transitions.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard methods for more accurate investigations. For instance, studies on diphenyl azafluoranthene derivatives have utilized DFT/TD-DFT calculations to analyze their electronic structure and spectral properties. A common approach involves the B3LYP functional with a basis set like 6-31+G(d,p). To account for solvent effects, these calculations are often combined with continuum models such as the Polarizable Continuum Model (PCM) or the Onsager reaction field approach. Such calculations have shown good quantitative agreement with experimental data for the primary absorption bands of azafluoranthene derivatives.

A comparison of computational methods for a diphenyl azafluoranthene derivative, 1,3-diphenyl-3H-indeno[1,2,3-de]pyrazolo[3,4-b]quinoline (DPIPQ), highlights the accuracy of these approaches. The DFT/TDDFT/PCM methods predicted the spectral position of the first absorption band with a discrepancy of less than 0.06 eV using a linear response approach and 0.25 eV with a state-specific approach when compared to experimental results. However, TD-DFT/PCM calculations for fluorescence emission have been found to underestimate the transition energy, a discrepancy attributed to challenges in accurately optimizing the excited-state geometry.

Table 1: Comparison of Theoretical and Experimental Absorption Data for an Azafluoranthene Derivative (DPIPQ)

Method Calculated λmax (nm) Experimental λmax (nm)
DFT/TD-DFT/PCM (Linear Response) ~410 ~415

Note: Data is for a derivative of azafluoranthene and serves as an illustrative example of the application of these computational methods.

Molecular Dynamics Simulations in Azafluoranthene Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. This technique models the movement of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes, solvent interactions, and other dynamic processes that are not accessible through static quantum chemical calculations.

While specific molecular dynamics simulation studies focused exclusively on 7-azafluoranthene are not extensively documented in the cited literature, the methodology is highly applicable to this class of compounds. MD simulations can provide critical insights into how this compound and its derivatives behave in different environments, such as in various solvents or when interacting with biological macromolecules. For related systems, such as 7-azaindole (B17877) derivatives, MD simulations have been successfully used to investigate their binding stability and interactions with protein targets. These simulations can reveal key non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern the binding process.

The general workflow for an MD simulation involves:

System Setup : Defining the initial coordinates of the this compound molecule and surrounding solvent molecules in a simulation box.

Energy Minimization : Optimizing the initial geometry to remove any unfavorable contacts.

Equilibration : Gradually bringing the system to the desired temperature and pressure.

Production Run : Simulating the system for a specific duration to collect data on the trajectories of the atoms.

Analysis of these trajectories can provide information on structural stability, flexibility, and the dynamics of interaction with the surrounding environment.

Analysis of Electronic Structure and Spectral Properties

The electronic structure of this compound, particularly the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its optical and electronic properties. Quantum chemical calculations are essential for visualizing these orbitals and determining their energy levels.

For azafluoranthene derivatives, the analysis of molecular orbitals involved in the main electronic transitions provides insights into their optical properties. DFT calculations reveal the spatial distribution of the HOMO and LUMO, which in turn explains the nature of the electronic transitions (e.g., π-π* transitions) that give rise to absorption and fluorescence. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the wavelength of the lowest energy absorption.

Computational studies have shown that for some azafluoranthene analogues, the electronic transitions are localized in nature, which can result in a relatively small difference between the excited-state and ground-state dipole moments. This has implications for their solvatochromic behavior. In contrast, for derivatives designed to have intramolecular charge transfer (ICT) characteristics, a significant redistribution of electron density upon excitation is expected, leading to a larger change in dipole moment and more pronounced solvatochromism.

Table 2: Calculated Electronic Properties for an Azafluoranthene Analogue

Property Calculated Value (eV)
HOMO Energy -5.50
LUMO Energy -2.50

Note: These values are illustrative for a generic azafluoranthene system as calculated by DFT and can vary depending on the specific derivative and computational method.

Solvent Effects on Optical and Fluorescent Properties (e.g., Lippert-Mataga Plots)

The optical and fluorescent properties of this compound and its derivatives can be significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. The Lippert-Mataga equation is a widely used model to describe the relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity. rsc.org

The equation is given by: Δν = νabs - νem ∝ [ (ε - 1) / (2ε + 1) ] - [ (n2 - 1) / (2n2 + 1) ]

where Δν is the Stokes shift, νabs and νem are the wavenumbers of absorption and emission, ε is the dielectric constant of the solvent, and n is the refractive index of the solvent. A linear relationship in a plot of the Stokes shift against the solvent polarity function (the term in brackets) indicates that the solvatochromic shift is primarily due to a change in the dipole moment of the fluorophore upon excitation. rsc.org

For certain novel annulated analogues of azafluoranthene, experimental results have been found to be consistent with the Lippert-Mataga solvatochromic model. These compounds exhibit a hypsochromic (blue) shift in their absorption spectra and a bathochromic (red) shift in their fluorescence spectra as the solvent polarity increases. This behavior is indicative of an increase in the dipole moment upon electronic excitation. Computational studies on azafluoranthenes have provided insights into the origin of their fluorescence and the influence of solvent on their emission properties.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including those for the synthesis of azafluoranthenes. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified, and the energetic feasibility of different pathways can be assessed.

One important synthetic route to azafluoranthenes is the iridium-catalyzed [2 + 2 + 2] cycloaddition of 1,8-dialkynylnaphthalenes with nitriles. Computational studies, often using DFT, can be employed to elucidate the mechanism of such catalytic cycles. These studies can model the coordination of the reactants to the metal center, the sequence of bond-forming steps, and the final product release with catalyst regeneration. By calculating the free energy profile of the proposed mechanism, the rate-determining step can be identified, and the role of the catalyst can be understood at a molecular level.

While detailed mechanistic studies specifically for the synthesis of this compound are not extensively covered in the provided search results, the general approach of using computational methods to explore reaction pathways is well-established. These studies provide a deeper understanding of reaction outcomes and can guide the optimization of synthetic procedures. For complex organic reactions, computational exploration can uncover unexpected pathways and rationalize the formation of byproducts.

Chemical Reactivity and Transformation Studies of 7 Azafluoranthene

Cyclization Reactions and Annulation Processes

The formation of the characteristic four-ring system of 7-azafluoranthene and its derivatives is achieved through strategic cyclization and annulation reactions. These processes are fundamental in constructing the core structure from simpler precursors.

One of the prominent methods for constructing the azafluoranthene skeleton is through intramolecular cyclization reactions. A notable example is the Pschorr cyclization , a classic method for forming biaryl linkages. This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt, typically catalyzed by copper. organic-chemistry.org In the context of this compound synthesis, a suitably substituted aminobiphenyl precursor can be diazotized and subsequently cyclized to form the azafluoranthene core. The mechanism proceeds through the formation of an aryldiazonium salt, which upon treatment with a copper catalyst, generates an aryl radical that attacks the adjacent aromatic ring, leading to the cyclized product after rearomatization. wikipedia.org While effective, this method can sometimes result in moderate yields. organic-chemistry.org

Annulation strategies, which involve the formation of a new ring onto an existing one, are also pivotal in synthesizing the this compound system. These processes often build the final pyridine (B92270) or benzene ring onto a pre-existing polycyclic structure.

Arylation Reactions

Arylation reactions are key to introducing aryl substituents onto the this compound core, a common feature in many of its naturally occurring and synthetic derivatives. Direct arylation, a powerful C-H functionalization strategy, has emerged as a highly efficient method for this purpose.

A significant advancement in the synthesis of azafluoranthene alkaloids, such as rufescine and triclisine, involves a microwave-assisted direct arylation reaction. This method serves as a key step in forming the indeno[1,2,3-ij]isoquinoline nucleus, which constitutes the core of azafluoranthenes. The reaction typically involves the palladium-catalyzed coupling of a substituted phenyltetrahydroisoquinoline with an aryl halide. The use of microwave irradiation significantly accelerates the reaction, leading to high yields of the desired azafluoranthene product. This synthetic approach is considered broadly applicable for the preparation of a variety of natural and unnatural azafluoranthene alkaloids.

The direct arylation approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, which often require the pre-functionalization of both coupling partners.

Substitution Reactions and Derivative Formation

The functionalization of the this compound core through substitution reactions allows for the synthesis of a diverse range of derivatives with potentially varied biological and physical properties. Both electrophilic and nucleophilic substitution reactions can be envisaged for this heterocyclic system, although the reactivity is influenced by the presence and position of the nitrogen atom.

Nucleophilic Aromatic Substitution (NAS) provides a complementary method for functionalizing the this compound skeleton, particularly for introducing nucleophiles onto the ring. youtube.comyoutube.com This type of reaction is generally favored on electron-deficient aromatic rings, a characteristic that can be imparted by the nitrogen atom in the this compound system. youtube.comyoutube.com The reaction proceeds through the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. youtube.comyoutube.com The presence of electron-withdrawing groups can further facilitate this reaction. youtube.comyoutube.com For aza-PAHs, nucleophilic substitution can be a viable strategy for introducing a variety of functional groups.

The synthesis of specific derivatives often involves multi-step sequences. For instance, the synthesis of the natural products rufescine and triclisine involves the formation of the core azafluoranthene structure followed by modifications of the substituent groups.

Metal-Catalyzed Transformations

Metal-catalyzed reactions are indispensable tools in the synthesis and functionalization of complex organic molecules like this compound. These transformations offer high efficiency, selectivity, and functional group tolerance.

As mentioned in the context of arylation reactions, palladium-catalyzed direct arylation is a cornerstone in the modern synthesis of azafluoranthene alkaloids. This C-H activation strategy allows for the direct formation of C-C bonds between the azafluoranthene precursor and an aryl coupling partner, obviating the need for pre-functionalization. The catalytic cycle typically involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by C-H activation of the azafluoranthene precursor, and subsequent reductive elimination to afford the arylated product and regenerate the active catalyst.

The Pschorr cyclization , a key method for forming the azafluoranthene core, is also a metal-catalyzed transformation, traditionally employing copper catalysts. organic-chemistry.orgwikipedia.org The copper catalyst facilitates the decomposition of the intermediate diazonium salt to generate the reactive aryl radical species that initiates the intramolecular cyclization. wikipedia.org

The versatility of metal catalysis extends beyond these examples, with the potential for various other cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to be applied to suitably functionalized this compound precursors or derivatives, enabling the introduction of a wide array of substituents.

Interactive Data Table: Key Reactions in this compound Chemistry

Reaction TypeDescriptionKey Reagents/CatalystsProduct Type
Pschorr CyclizationIntramolecular radical cyclization to form the core structure.Diazonium salt precursor, Copper catalystThis compound core
Direct ArylationC-H functionalization to introduce aryl groups.Palladium catalyst, Aryl halideArylated this compound
Electrophilic Aromatic SubstitutionIntroduction of electrophiles onto the aromatic rings.Halogens, Nitrating agents, Sulfonating agents, Acid catalystHalogenated, Nitrated, or Sulfonated this compound
Nucleophilic Aromatic SubstitutionIntroduction of nucleophiles onto the aromatic rings.Strong nucleophiles, Electron-deficient substrateFunctionalized this compound

Applications of 7 Azafluoranthene in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The rigid, planar structure and electron-deficient nature of the 7-azafluoranthene core make it an attractive candidate for use in various organic electronic and optoelectronic devices. Its properties can be finely tuned through chemical modification, allowing for the development of materials with tailored characteristics for specific applications.

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Derivatives of azafluoranthene have shown promise as emissive materials in OLEDs and PLEDs. Their inherent fluorescence and charge-carrying capabilities are key to their function in these devices.

In one study, novel azafluoranthene derivatives were utilized as dopants in a poly(N-vinylcarbazole) (PVK) host for the fabrication of OLEDs. These devices exhibited green electroluminescence, demonstrating the potential of the azafluoranthene scaffold as a light-emitting component. The introduction of the aza-group can influence the emission color and device efficiency.

Future research in this area will likely focus on the synthesis of new this compound derivatives with improved quantum yields and color purity to enhance the performance of OLEDs and PLEDs.

Fluorescent Emitters and Dyes

The inherent fluorescence of this compound and its derivatives makes them valuable as fluorescent emitters and dyes. The photophysical properties, such as absorption and emission wavelengths, as well as fluorescence quantum yield, are crucial for these applications and can be modulated by introducing different functional groups to the core structure.

The emission spectra of this compound derivatives can also be tuned, offering a range of colors. This tunability is highly desirable for applications in areas such as bioimaging and materials science.

Table 1: Photophysical Properties of a Representative Fluoranthene (B47539) Derivative

PropertyValue
Absorption Maximum (λabs)Varies with solvent and substitution
Emission Maximum (λem)Varies with solvent and substitution
Fluorescence Quantum Yield (Φf)Dependent on molecular structure and environment
Color of EmissionTypically in the blue to green region

Note: Specific data for this compound is limited in the available literature. The table represents general characteristics of fluoranthene-based fluorescent compounds.

Organic Field-Effect Transistors (OFETs)

The charge transport properties of organic semiconductors are paramount for their application in OFETs. The performance of these devices is typically evaluated by the charge carrier mobility (μ) and the on/off current ratio.

Research into fluoranthene-fused heteroarenes has provided insights into how molecular structure affects charge transport. The regioisomeric placement of nitrogen atoms and other substituents can significantly influence whether a material behaves as a p-type (hole-transporting), n-type (electron-transporting), or ambipolar semiconductor. While specific studies focusing solely on this compound in OFETs are not extensively documented, the principles derived from related systems suggest that its derivatives could be engineered to exhibit desirable charge transport characteristics. The electron-withdrawing nature of the pyridine (B92270) ring within the this compound structure could favor electron transport.

Table 2: Representative Charge Carrier Mobilities for Organic Semiconductors

Compound TypeHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)
Polycyclic Aromatic Hydrocarbons~0.3 - 3Varies
n-type Conjugated Polymers3.4 x 10⁻¹⁰5 x 10⁻⁸

Perovskite Solar Cells

While there is a significant research interest in developing novel organic materials for perovskite solar cells, particularly as hole-transporting materials (HTMs) or for interfacial engineering, the direct application of this compound in this context is not yet well-documented in the available scientific literature.

The function of an HTM is to efficiently extract and transport holes from the perovskite layer to the electrode. The energy levels (HOMO and LUMO) of the HTM must be well-aligned with the valence band of the perovskite material to ensure efficient charge transfer. While fluoranthene-based derivatives have been investigated as potential dopant-free HTMs, specific studies on this compound for this purpose are needed to establish its suitability and performance in perovskite solar cell architectures. The introduction of the nitrogen atom in the 7-position would be expected to influence the electronic properties and potentially the stability of the material in a device setting.

Fluorescent Chemical Sensors and Probes

The fluorescence of this compound and its derivatives can be sensitive to the presence of specific analytes, making them promising candidates for the development of fluorescent chemical sensors and probes. The interaction of the analyte with the azafluoranthene molecule can lead to a change in the fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength (ratiometric sensing).

Fluoranthene-based fluorescent chemosensors have been successfully developed for the detection of various analytes, including nitroaromatic compounds, which are components of many explosives, and metal ions. researchgate.netresearchgate.net The sensing mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of specific complexes between the sensor molecule and the analyte.

For example, a fluoranthene-based sensor for picric acid, a common explosive, operates via static fluorescence quenching driven by π-π stacking interactions between the electron-rich fluoranthene and the electron-deficient nitroaromatic compound. researchgate.net The nitrogen atom in the this compound structure could further enhance its ability to interact with specific analytes through hydrogen bonding or coordination, potentially leading to sensors with high selectivity and sensitivity.

Mechanistic Biological Investigations of 7 Azafluoranthene Excluding Clinical Data

Enzyme Induction Studies (e.g., Cytochrome P450 1A Induction by 7-Azafluoranthene and Related Azaarenes)

Azaarenes, including this compound, have been investigated for their potential to induce cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily. These enzymes are critical in the metabolism of xenobiotics. The induction of CYP1A is often measured by the ethoxyresorufin-O-deethylase (EROD) assay, which quantifies the enzyme's activity. researchgate.netresearchgate.netusgs.gov

In a study using the fish hepatoma cell line PLHC-1, the CYP1A induction potency of various azaarenes was compared to their parent polycyclic aromatic hydrocarbons (PAHs). The results indicated that the induction potential is highly dependent on the compound's structure. Notably, this compound demonstrated a higher CYP1A induction potency than its structural analogue, fluoranthene (B47539). This suggests that the introduction of a nitrogen atom into the aromatic system can significantly influence the molecule's ability to interact with and activate the aryl hydrocarbon receptor (AhR), which mediates CYP1A induction.

The study measured the half-maximal effective concentration (EC50) for EROD induction. A lower EC50 value indicates a higher potency. The findings for this compound and related compounds are summarized below.

Table 1: Cytochrome P450 1A Induction Potency of this compound and Related Compounds

Compound-log EC50 (M) for EROD InductionRelative Potency (vs. Benzo[a]pyrene)
This compound6.30.02
Fluoranthene5.40.0025
2-Azafluoranthene6.00.01
Benzo[a]acridine7.10.125
Benzo[h]quinoline6.70.05

These findings underscore that azaarenes like this compound are potent inducers of CYP1A, in some cases more so than their PAH counterparts, and must be considered when evaluating the toxicological impact of environmental contaminants.

Molecular Simulation Studies of Binding Affinity (e.g., Sarumine and FabH)

Molecular simulation and docking studies provide valuable insights into the binding interactions between small molecules and protein targets at the atomic level. Such studies have been conducted on sarumine, an azafluoranthene alkaloid, to elucidate its binding affinity with the enzyme β-ketoacyl-ACP synthase III (FabH). nih.gov FabH is a crucial enzyme in the initial stage of bacterial fatty acid synthesis, making it an attractive target for the development of new antibacterial agents. nih.govnih.gov

Molecular docking simulations revealed that sarumine exhibits a significant binding affinity for the active site of FabH. nih.gov The simulations showed that the FabH binding site envelops the sarumine molecule within a hydrophobic pocket. nih.govresearchgate.net This binding is stabilized by the formation of three hydrogen bonds with key amino acid residues, specifically Arg151 and Arg249. nih.govresearchgate.net

The specific interactions observed in the simulation were:

The methoxy oxygen of sarumine forms a hydrogen bond with the NH group of Arg249. nih.gov

The carboxyl oxygen of sarumine forms a hydrogen bond with the NH group of Arg151. nih.gov

The hydroxyl oxygen of sarumine also forms a hydrogen bond with the NH group on Arg151. nih.gov

These interactions result in a low interaction energy, indicating a stable and favorable binding of sarumine within the FabH active pocket. nih.gov This strong binding affinity suggests a plausible mechanism for the observed antibacterial activity of sarumine, which involves the inhibition of FabH and subsequent disruption of bacterial cell membrane formation. nih.gov

Table 2: Simulated Binding Interactions of Sarumine with FabH

Sarumine MoietyFabH ResidueType of Interaction
Methoxy OxygenArg249Hydrogen Bond
Carboxyl OxygenArg151Hydrogen Bond
Hydroxyl OxygenArg151Hydrogen Bond

Cellular Experiments as Fluorescent Probes (e.g., Human Breast Adenocarcinoma Cells SK-BR-3)

The inherent fluorescence of many polycyclic aromatic systems has led to the exploration of related compounds as probes for cellular imaging. While direct studies utilizing this compound as a fluorescent probe in human breast adenocarcinoma cells (SK-BR-3) are not extensively documented in the reviewed literature, the principles of fluorescence imaging in such cell lines are well-established. nih.govnih.govsciopen.com

SK-BR-3 is a human breast cancer cell line that is widely used in cancer research. mdpi.com Cellular imaging experiments often employ fluorescent probes to visualize cellular structures, monitor biological processes, or track the uptake and distribution of therapeutic agents. nih.govnih.gov These probes are designed to emit light upon excitation at a specific wavelength, allowing for high-sensitivity detection within the complex cellular environment.

The development of intelligent, responsive fluorescent probes is a significant area of research, particularly for applications in breast cancer. nih.govnih.gov These probes can be designed to respond to specific features of the tumor microenvironment, such as pH, redox state, or the presence of certain enzymes. nih.gov While specific azafluoranthene-based probes for SK-BR-3 cells have not been detailed, the general class of azaarenes, with their tunable photophysical properties, represents a potential source of scaffolds for designing novel fluorescent probes for cancer cell imaging.

Table 3: Common Types of Fluorescent Probes Used in Breast Cancer Cell Imaging

Probe TypeTarget/MechanismApplication in Cellular Imaging
Near-Infrared (NIR) ProbesTissue penetrationIn vivo and deep tissue imaging
pH-Responsive ProbesAcidic tumor microenvironmentImaging of tumor regions and metastatic sites
Redox-Dependent ProbesAltered redox state in cancer cellsMonitoring oxidative stress and drug efficacy
Enzyme-Triggered ProbesSpecific enzyme activity in cancer cellsDetecting cancer-specific enzyme biomarkers

Studies on Tubulin Binding Properties of Azafluoranthenes

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov It is a major target for anticancer drugs, which can be broadly categorized as microtubule-stabilizing or -destabilizing agents. mdpi.com

Direct experimental studies detailing the binding of this compound or other azafluoranthenes to tubulin are not prominently available in the current body of scientific literature. Research into tubulin-binding agents has historically focused on other classes of compounds, with all currently FDA-approved microtubule inhibitors binding to the β-tubulin subunit. umn.edu

However, studies on other aza-containing heterocyclic compounds have demonstrated tubulin-binding activity. For example, A-289099, an indolyloxazoline derivative, was found to compete with colchicine for binding to tubulin, leading to microtubule depolymerization and apoptosis. northwestern.edu Similarly, computational studies have identified pyrrole-based compounds that preferentially bind to the colchicine-binding site of tubulin. mdpi.com These examples show that nitrogen-containing ring systems can be incorporated into molecules that effectively target tubulin. While α-tubulin is a largely unexplored target, the natural product pironetin is the only compound crystallographically confirmed to bind to it. umn.edu

The potential for azafluoranthenes to interact with tubulin remains an open area of investigation. Given the planar, aromatic nature of the azafluoranthene scaffold, it is conceivable that it could interact with one of the numerous binding sites on the tubulin dimer, but this requires experimental validation. nih.gov

Table 4: Major Binding Sites on Tubulin for Small Molecules

Binding SiteTubulin SubunitExample LigandsEffect on Microtubules
Taxane Siteβ-TubulinPaclitaxel, EpothilonesStabilization
Vinca Alkaloid Siteβ-TubulinVincristine, VinblastineDestabilization
Colchicine Siteβ-TubulinColchicine, Combretastatin A4Destabilization
Pironetin Siteα-TubulinPironetinCovalent modification, Inhibition of polymerization

Structure Activity Relationship Sar Studies in Non Clinical Contexts for 7 Azafluoranthene

Influence of Structural Modifications on Spectroscopic and Photophysical Properties

There is currently no available research data detailing the influence of structural modifications on the spectroscopic and photophysical properties of 7-azafluoranthene. Studies investigating how substitutions on the azafluoranthene core affect key parameters such as absorption maxima (λmax), emission maxima (λem), fluorescence quantum yields (Φf), and fluorescence lifetimes (τ) have not been reported in the accessible scientific literature. Consequently, no data tables can be generated to illustrate these relationships.

Correlation of Structural Variations with Mechanistic Biological Activities

Similarly, the scientific literature lacks studies on the correlation between structural variations of this compound and its mechanistic biological activities. There are no published reports on how modifications to its chemical structure influence biological mechanisms such as enzyme induction or specific molecular binding interactions. Therefore, it is not possible to provide an analysis or data tables related to the impact of structural changes on the biological activity of this compound.

Due to the absence of research in these specific areas, a detailed discussion and the creation of data tables as requested cannot be fulfilled at this time. Further experimental research is required to elucidate the structure-activity relationships of this compound.

Supramolecular Chemistry of 7 Azafluoranthene Analogues

Self-Assembly Processes and Non-Covalent Interactions

Information regarding the specific self-assembly behavior of 7-azafluoranthene analogues and the non-covalent interactions that govern these processes is not available in the searched scientific literature.

Host-Guest Chemistry with Cucurbiturils

There are no specific studies detailing the host-guest chemistry between this compound analogues and cucurbiturils, which would be necessary to report on binding affinities, complex structures, and thermodynamic parameters.

Development of Supramolecular Sensors and Functional Systems

The development of supramolecular sensors or other functional systems based on the host-guest or self-assembly chemistry of this compound analogues is not documented in the available research.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for 7-Azafluoranthene?

  • Methodological Answer : Prioritize clear documentation of reaction conditions (e.g., temperature, solvent systems, catalysts) and validate purity using spectroscopic techniques (e.g., NMR, HPLC). Ensure alignment with literature precedents for analogous polycyclic aromatic systems. Reproducibility requires strict adherence to stoichiometric ratios and isolation protocols to minimize side products .

Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?

  • Methodological Answer : Combine UV-Vis spectroscopy to confirm π-conjugation patterns, mass spectrometry for molecular weight validation, and X-ray crystallography (if single crystals are obtainable) for definitive structural assignment. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What experimental controls are critical when studying this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Include negative controls (e.g., omitting catalysts) and positive controls (e.g., known reactive substrates like fluoranthene derivatives). Quantify reaction yields and by-products via GC-MS or HPLC to distinguish inherent reactivity from experimental artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s photostability across different solvent systems?

  • Methodological Answer : Employ time-resolved fluorescence spectroscopy to track degradation pathways under varying conditions. Use multivariate analysis (e.g., PCA) to isolate solvent polarity and viscosity effects. Replicate experiments in inert atmospheres to rule out oxidative interference .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biological assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. Validate assay reproducibility through repeated measures ANOVA and report confidence intervals. Address outliers using Grubbs’ test or robust statistical frameworks .

Q. How can interdisciplinary approaches enhance the understanding of this compound’s electronic properties?

  • Methodological Answer : Integrate electrochemistry (cyclic voltammetry) with computational modeling (TD-DFT) to correlate redox potentials with HOMO/LUMO energies. Collaborate with materials science teams to explore thin-film applications, leveraging AFM and SEM for morphological characterization .

Q. What strategies mitigate biases when interpreting this compound’s environmental toxicity data?

  • Methodological Answer : Use blinded analysis for toxicity scoring and include negative controls (e.g., solvent-only exposures). Apply meta-analysis frameworks to reconcile discrepancies across studies, ensuring inclusion criteria account for variable experimental conditions (e.g., pH, temperature) .

Data Management and Reporting

Q. How should researchers structure supplementary data for this compound studies to ensure reproducibility?

  • Methodological Answer : Organize raw spectral data (e.g., NMR FID files, chromatograms) in open-access repositories (e.g., Zenodo). Provide detailed metadata, including instrument calibration parameters and software versions. Reference supplementary tables in the main text for critical processed data (e.g., kinetic constants) .

Q. What criteria define a rigorous literature review for contextualizing this compound’s novel applications?

  • Methodological Answer : Prioritize primary sources (peer-reviewed journals) over reviews or patents. Use citation management tools (e.g., Zotero) to track thematic trends (e.g., catalytic applications, photophysical studies). Critically evaluate methodological inconsistencies in prior work to identify knowledge gaps .

Tables: Example Data Reporting Standards

Parameter Measurement Technique Critical Reporting Criteria
Purity (%)HPLCColumn type, mobile phase, detection wavelength
Fluorescence Quantum YieldSteady-state fluorimetryReference standard (e.g., quinine sulfate), excitation wavelength
Redox Potentials (V)Cyclic VoltammetryScan rate, reference electrode, solvent/electrolyte system

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.